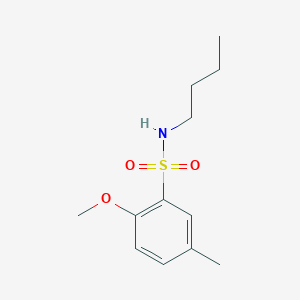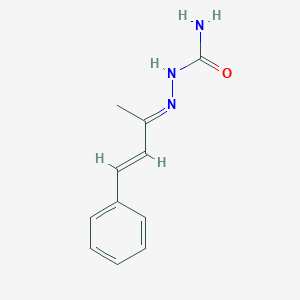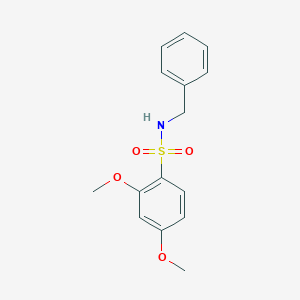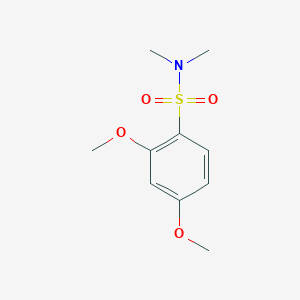
Dimethylglyoxal bis(guanylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylglyoxal bis(guanylhydrazone) (MGBG) is a synthetic compound that belongs to the family of guanylhydrazones. It has been widely studied for its potential applications in cancer therapy, due to its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, the inhibition of ODC by MGBG can lead to the suppression of tumor growth.
Mechanism of Action
Dimethylglyoxal bis(guanylhydrazone) exerts its anti-cancer effects by inhibiting the activity of ODC, which is a key enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, Dimethylglyoxal bis(guanylhydrazone) can reduce the levels of polyamines, thereby suppressing tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, Dimethylglyoxal bis(guanylhydrazone) has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. Dimethylglyoxal bis(guanylhydrazone) has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of Dimethylglyoxal bis(guanylhydrazone) is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and has a long shelf life. However, one of the limitations of Dimethylglyoxal bis(guanylhydrazone) is that it can be toxic at high concentrations, and its efficacy can be affected by the presence of other compounds in the cell culture medium.
Future Directions
There are several future directions for research on Dimethylglyoxal bis(guanylhydrazone). One area of research is the development of more potent analogs of Dimethylglyoxal bis(guanylhydrazone) that can have greater efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Dimethylglyoxal bis(guanylhydrazone) treatment. Additionally, the potential use of Dimethylglyoxal bis(guanylhydrazone) in combination with other chemotherapeutic agents warrants further investigation. Finally, the development of targeted delivery systems for Dimethylglyoxal bis(guanylhydrazone) could improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, Dimethylglyoxal bis(guanylhydrazone) is a synthetic compound that has shown promise as a potential therapeutic agent in cancer treatment. Its ability to inhibit the activity of ODC and reduce the levels of polyamines has been shown to suppress tumor growth. However, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Synthesis Methods
Dimethylglyoxal bis(guanylhydrazone) can be synthesized by the reaction of dimethylglyoxal with guanylhydrazine in the presence of hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Dimethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. Dimethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
1945-67-1 |
|---|---|
Product Name |
Dimethylglyoxal bis(guanylhydrazone) |
Molecular Formula |
C22H18N2O |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChI Key |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Canonical SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Related CAS |
62580-87-4 (unspecified acetate salt) |
synonyms |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)






